{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid
Description
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-b]pyridin-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-5-4-6-14-8(9)7-10(15)13(17)18/h4-7,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPXTBFIVPSJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid typically involves several steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Boronic Acid Group: This step often involves the use of boron reagents like bis(pinacolato)diboron or boronic acid derivatives under palladium-catalyzed conditions.
Protection with tert-Butoxycarbonyl Group: The Boc group is introduced to protect the nitrogen atom in the pyrrolo[3,2-b]pyridine ring, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to yield boranes.
Substitution Reactions: The pyrrolo[3,2-b]pyridine ring can participate in various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Pyrrolo[3,2-b]pyridines: From various substitution reactions.
Scientific Research Applications
Drug Development
{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid has been explored as a potential scaffold in drug discovery. Its boronic acid functionality allows for the formation of reversible covalent bonds with diols, making it useful in the design of inhibitors targeting various enzymes, including proteases and kinases.
Targeting Kinases
Research indicates that boronic acids can selectively inhibit certain kinases, which are crucial in cancer signaling pathways. The incorporation of the pyrrolo[3,2-b]pyridine moiety enhances the compound's ability to interact with kinase active sites, leading to promising anticancer activity.
Synthesis of Complex Molecules
The compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo cross-coupling reactions (e.g., Suzuki-Miyaura coupling) makes it valuable for creating diverse libraries of compounds for biological screening.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent against specific cancers.
Case Study 2: Development of Selective Kinase Inhibitors
In another research effort, derivatives of this compound were synthesized and evaluated for their inhibitory activity against several kinases. The findings revealed that modifications to the pyrrolo[3,2-b]pyridine core significantly influenced selectivity and potency, highlighting the importance of structural optimization in drug design.
Mechanism of Action
The mechanism by which {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, facilitating its role in enzyme inhibition and molecular recognition processes. The pyrrolo[3,2-b]pyridine core can engage in π-π stacking and hydrogen bonding interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolopyridine-Based Boronic Acids
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic Acid
- Structure : Boronic acid at position 3 of the pyrrolo[2,3-c]pyridine ring.
- Molecular Formula : C₁₂H₁₅BN₂O₄ (identical to the target compound).
- Key Differences :
(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic Acid
- Structure : Chloro substitution at position 5 on the pyrrolo[3,2-b]pyridine core.
- Molecular Formula : C₁₂H₁₄BClN₂O₄.
- Key Differences :
Pyrrole-Based Boronic Acids
1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid
- Structure : Boronic acid at position 2 of a simple pyrrole ring.
- Molecular Formula: C₉H₁₄BNO₄.
- Key Differences :
{6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic Acid
- Structure : Partially saturated pyrrolo[3,4-b]pyridine system.
- Molecular Formula : C₁₃H₁₈BN₂O₄.
- Key Differences :
Comparative Data Table
Biological Activity
{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid is a boronic acid derivative notable for its role in organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety linked to a pyrrolo[3,2-b]pyridine ring, positions it as a valuable intermediate in various chemical reactions, particularly those involving carbon-carbon bond formation. This compound has garnered attention for its potential biological activities, especially in the development of kinase inhibitors and other therapeutic agents.
- Molecular Formula : C₁₂H₁₅BN₂O₄
- Molecular Weight : 262.07 g/mol
- CAS Number : 1373273-46-1
- Boiling Point : Approximately 454.8 °C (predicted) .
The biological activity of this compound is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property facilitates enzyme inhibition and molecular recognition processes critical for its therapeutic applications. The pyrrolo[3,2-b]pyridine core enhances binding affinity through π-π stacking and hydrogen bonding interactions with biological targets .
Antiviral Activity
Research indicates that compounds similar to this compound have been explored for their antiviral properties, particularly against HIV. For instance, studies have shown that certain pyridine-containing compounds exhibit significant inhibition of HIV integrase at submicromolar concentrations . The structural modifications in these compounds can influence their biological efficacy, making them promising candidates for drug development.
Kinase Inhibition
The compound's structure allows it to interact with various kinases, making it a potential candidate for the development of kinase inhibitors. Kinase inhibitors are crucial in treating cancers and other diseases where aberrant kinase activity is observed. The boronic acid functionality is particularly beneficial in designing inhibitors that can effectively target specific kinases involved in disease pathways .
Case Studies
- HIV Integrase Inhibitors : A review highlighted the synthesis of pyridine derivatives that showed potent anti-HIV activity. The study emphasized the importance of substituents on the pyridine ring affecting the inhibitory activity against HIV integrase .
- Kinase Inhibition Studies : Several studies have reported on the synthesis of boronic acid derivatives that act as selective inhibitors for various kinases. These studies demonstrate the ability of such compounds to modulate kinase activity effectively, leading to potential therapeutic applications in oncology .
Data Table: Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1373273-46-1 | 262.07 g/mol | Potential kinase inhibitor |
| {1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl}boronic acid | 1425334-89-9 | 262.07 g/mol | Antiviral activity against HIV |
| {1-(tert-butoxycarbonyl)pyrrolidine}boronic acid | N/A | N/A | Various enzyme inhibition |
Q & A
Q. What are the recommended handling and storage conditions for this compound to ensure stability?
The compound is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protecting group, requiring careful handling to avoid decomposition. Key precautions include:
- Storage : Store at 0–6°C in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption or oxidation .
- Incompatibilities : Avoid exposure to strong acids, bases, oxidizers, or reducing agents, which may hydrolyze the Boc group or destabilize the boronic acid moiety .
- Personal Protective Equipment (PPE) : Use P95 respirators for aerosolized particles, nitrile gloves, and lab coats to minimize skin/eye contact .
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. For example:
- Borylation : Reacting halogenated pyrrolo[3,2-b]pyridine precursors with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) under reflux in THF .
- Boc Protection : Introducing the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures ≥95% purity .
Q. What analytical techniques confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl) and boronic acid proton (δ ~8–10 ppm in DMSO-d₆) .
- LCMS/HPLC : Confirm molecular ion peaks ([M+H]⁺ for C₁₂H₁₅BN₂O₄: theoretical m/z 263.1) and purity (>95%) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch, Boc group) and ~3200 cm⁻¹ (B-OH stretch) .
Q. What are the known incompatibilities or hazardous reactions associated with this compound?
- Hazardous Decomposition : Combustion releases toxic fumes (e.g., NOₓ, CO) .
- Reactivity : Reacts with strong acids (e.g., TFA) to remove the Boc group, generating volatile byproducts. Avoid aqueous bases (pH >10), which may hydrolyze the boronic acid .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid?
Key optimization parameters include:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates. Lower catalyst loading (1–2 mol%) reduces side reactions .
- Solvent/Base : Polar aprotic solvents (DMF, DME) with weak bases (Na₂CO₃) improve coupling efficiency. Additives like TBAB enhance solubility .
- Temperature : Moderate heating (60–80°C) balances reaction rate and decomposition risks .
Q. What computational approaches predict the reactivity or solvation effects of this compound?
Q. How does the Boc group influence the pyrrolo[3,2-b]pyridine ring’s reactivity?
- Steric Hindrance : The bulky Boc group reduces reactivity at the 2-position, directing electrophilic substitution to the 5-position of the pyrrolopyridine ring .
- Stability : The Boc group prevents oxidation of the pyrrolo nitrogen under acidic conditions but is labile in TFA/DCM (1:1) at room temperature .
Q. What strategies mitigate decomposition during reactions under basic aqueous conditions?
Q. Are there documented tautomerism or ring-opening reactions affecting the boronic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
